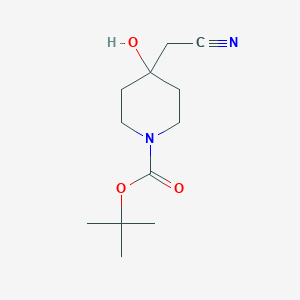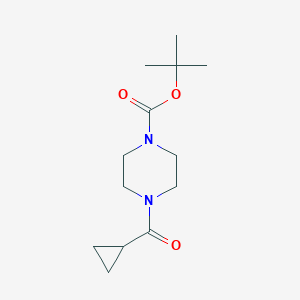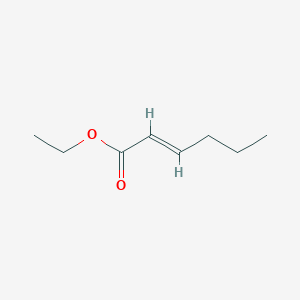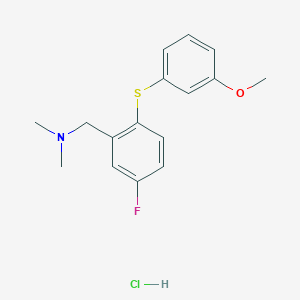
Benzenemethanamine, 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride (also known as 5F-ADB) is a synthetic cannabinoid that has gained popularity as a recreational drug. However, it has also been used in scientific research for its potential therapeutic effects.
Mecanismo De Acción
5F-ADB acts on the endocannabinoid system by binding to cannabinoid receptors CB1 and CB2. This results in the activation of various signaling pathways, leading to the modulation of neurotransmitter release and the regulation of cellular functions. The exact mechanism of action of 5F-ADB is not fully understood, but it is believed to involve the activation of the G protein-coupled receptor (GPCR) signaling pathway.
Efectos Bioquímicos Y Fisiológicos
The use of 5F-ADB has been associated with a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood and perception. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5F-ADB in lab experiments is its potency. It is a highly potent compound, which means that small amounts can be used to achieve significant effects. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using 5F-ADB is its potential for abuse. It is a synthetic cannabinoid that has been used as a recreational drug, which may make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for the use of 5F-ADB in scientific research. One potential area of study is its use in the treatment of pain and inflammation. Additionally, it may be beneficial to investigate its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Further research is also needed to fully understand the mechanism of action of 5F-ADB, which may lead to the development of more effective therapeutic agents. Finally, it is important to continue to study the potential risks associated with the use of 5F-ADB, particularly in the context of its recreational use.
Métodos De Síntesis
The synthesis of 5F-ADB involves the reaction of 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethylpentanamide with hydrochloric acid. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. The purity of the synthesized 5F-ADB can be determined using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
5F-ADB has been used in scientific research for its potential therapeutic effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
Propiedades
Número CAS |
134987-47-6 |
|---|---|
Nombre del producto |
Benzenemethanamine, 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride |
Fórmula molecular |
C16H19ClFNOS |
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
1-[5-fluoro-2-(3-methoxyphenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C16H18FNOS.ClH/c1-18(2)11-12-9-13(17)7-8-16(12)20-15-6-4-5-14(10-15)19-3;/h4-10H,11H2,1-3H3;1H |
Clave InChI |
JYQWJFXTIMSSKT-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C(C=CC(=C1)F)SC2=CC=CC(=C2)OC.Cl |
SMILES canónico |
CN(C)CC1=C(C=CC(=C1)F)SC2=CC=CC(=C2)OC.Cl |
Otros números CAS |
134987-47-6 |
Sinónimos |
Benzenemethanamine, 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



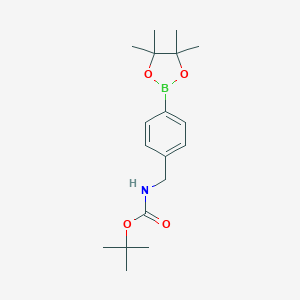
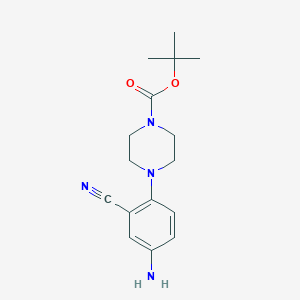
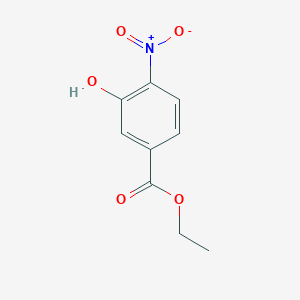
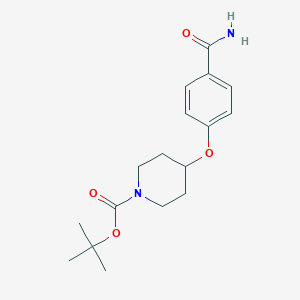
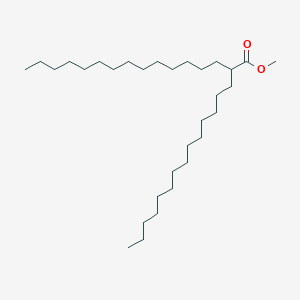
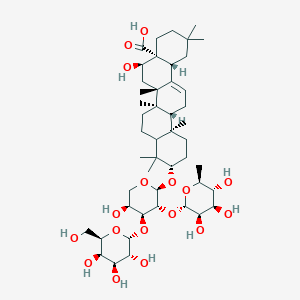
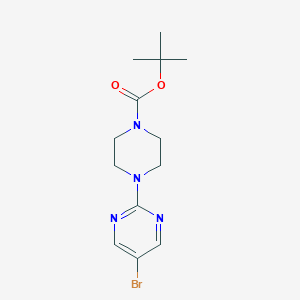
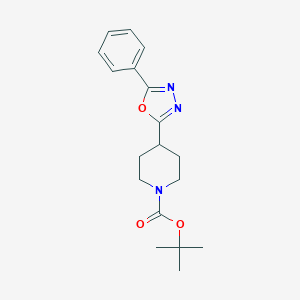
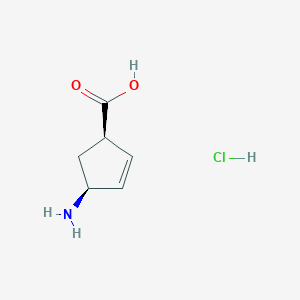
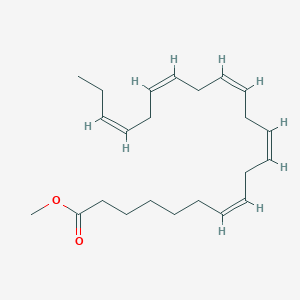
![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)
